N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide
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Overview
Description
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide typically involves the following steps:
Formation of 1,3-diphenyl-1H-pyrazole: This can be achieved through the condensation of phenylhydrazine with acetophenone, followed by cyclization.
Introduction of the Fluorobenzamide Moiety: The 1,3-diphenyl-1H-pyrazole is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazole or benzamide rings.
Scientific Research Applications
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound has potential as a probe for studying biological processes, particularly those involving pyrazole derivatives.
Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it may have potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other pyrazole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.
Fezolamine: An antidepressant with a pyrazole structure.
Uniqueness
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C23H18FN3O |
---|---|
Molecular Weight |
371.4g/mol |
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide |
InChI |
InChI=1S/C23H18FN3O/c24-20-11-7-10-18(14-20)23(28)25-15-19-16-27(21-12-5-2-6-13-21)26-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28) |
InChI Key |
QWJNZKIDCKKVTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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